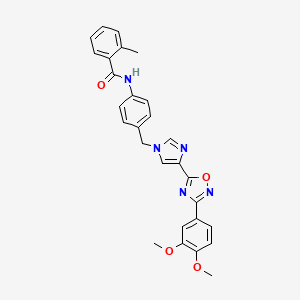

N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide

説明

N-(4-((4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole core fused with a 1H-imidazole ring, linked via a methylene bridge to a 2-methylbenzamide-substituted phenyl group. This structural complexity is characteristic of bioactive compounds targeting enzymes or receptors, as seen in analogs with benzimidazole, triazole, and thiadiazole moieties .

特性

IUPAC Name |

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O4/c1-18-6-4-5-7-22(18)27(34)30-21-11-8-19(9-12-21)15-33-16-23(29-17-33)28-31-26(32-37-28)20-10-13-24(35-2)25(14-20)36-3/h4-14,16-17H,15H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHQWHIWMRWGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide is a complex organic compound that incorporates multiple pharmacophores, including an oxadiazole and an imidazole moiety. This compound is of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structure and Properties

The compound features a 1,2,4-oxadiazole ring, known for its diverse biological activities, particularly in anticancer applications. The presence of the dimethoxyphenyl group enhances its lipophilicity and may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC) .

- Apoptosis Induction : Compounds containing the oxadiazole moiety can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, studies indicate that modifications to the oxadiazole structure enhance its ability to trigger apoptotic pathways in malignant cells .

Antimicrobial Activity

The oxadiazole scaffold has also demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives similar to N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

| Structural Feature | Biological Activity |

|---|---|

| 1,2,4-Oxadiazole Ring | Anticancer and antimicrobial properties |

| Dimethoxyphenyl Substituent | Enhanced lipophilicity and target affinity |

| Imidazole Moiety | Potential for enzyme inhibition |

Case Studies

Several studies have explored the biological activity of compounds with similar structures:

- In Vitro Studies : A study evaluated a series of 1,3,4-oxadiazole derivatives against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that modifications in the phenolic groups significantly increased cytotoxicity (IC50 values ranging from 10 to 50 µM) .

- Mechanistic Studies : Research has demonstrated that specific oxadiazole derivatives inhibit HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines:

- Mechanism of Action : Oxadiazole derivatives can induce apoptosis in cancer cells through DNA damage and cell cycle arrest mechanisms. For example, studies have demonstrated that certain oxadiazole compounds can effectively inhibit the proliferation of glioblastoma cells by inducing apoptosis .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities:

- Activity Spectrum : Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the imidazole ring enhances this activity by increasing membrane permeability .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide has been noted in various studies:

- Inhibition of Enzymes : Compounds with oxadiazole structures have been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which play critical roles in inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives demonstrated that compounds similar to N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-methylbenzamide exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 and A549). The study highlighted the structure–activity relationship (SAR) indicating that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity .

Case Study 2: Antibacterial Activity

In a comprehensive evaluation of antibacterial agents derived from oxadiazoles, it was found that several synthesized compounds showed superior activity against resistant strains of Staphylococcus aureus. The study suggested that the introduction of electron-donating groups at specific positions on the aromatic rings improved antibacterial efficacy .

類似化合物との比較

Structural Features and Substituent Effects

The target compound’s design aligns with trends in medicinal chemistry, where fused heterocycles are employed to optimize binding affinity and metabolic stability. Key comparisons include:

Physicochemical and Spectral Properties

- Spectral Consistency : The benzamide carbonyl (IR ~1660 cm⁻¹) and aromatic proton signals (NMR δ 7.2–8.3 ppm) match trends in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。